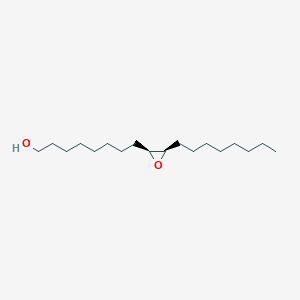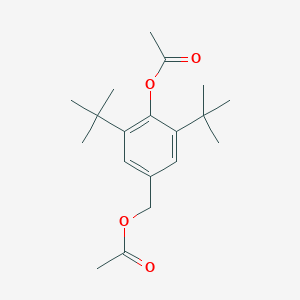
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene, also known as AAMB, is a chemical compound that belongs to the class of compounds called tert-butylbenzenes. It is a white crystalline solid with a molecular weight of 352.46 g/mol. AAMB has been widely studied for its potential applications in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene acts as a competitive inhibitor of certain enzymes, particularly those involved in the metabolism of tert-butylbenzenes. It binds to the active site of the enzyme, preventing it from catalyzing the reaction. This mechanism of action has been used to study the structure and function of enzymes, as well as to design new drugs that target specific enzymes.
Efectos Bioquímicos Y Fisiológicos
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has been shown to have a number of biochemical and physiological effects, particularly in the liver. It has been shown to induce the expression of certain genes involved in the metabolism of drugs and xenobiotics. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has also been shown to have antioxidant properties, which may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene is its stability and ease of synthesis. It can be synthesized in large quantities and stored for long periods of time without significant degradation. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene is its toxicity, particularly at high doses. Care must be taken when handling and using 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene. One area of interest is the development of new drugs that target specific enzymes involved in disease processes. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene could be used as a model compound for designing and testing these drugs. Another area of interest is the study of the metabolism of tert-butylbenzenes in the human body. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene could be used as a tool for studying the effects of other compounds in this class on human health. Finally, 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene could be used in the development of new materials with unique properties, such as high thermal stability or electrical conductivity.
Métodos De Síntesis
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene can be synthesized through a multi-step process that involves the reaction of tert-butylbenzene with acetic anhydride and acetyl chloride. The reaction proceeds through a series of intermediate steps, resulting in the formation of 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene as the final product. The synthesis of 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has been optimized over the years, and various methods have been developed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has been used extensively in scientific research as a tool for studying the mechanism of action of various biological processes. It has been shown to have a wide range of applications, including the study of enzyme kinetics, protein structure, and drug design. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has also been used as a model compound for studying the metabolism of tert-butylbenzenes in the human body.
Propiedades
Número CAS |
13154-59-1 |
|---|---|
Nombre del producto |
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene |
Fórmula molecular |
C19H28O4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(4-acetyloxy-3,5-ditert-butylphenyl)methyl acetate |
InChI |
InChI=1S/C19H28O4/c1-12(20)22-11-14-9-15(18(3,4)5)17(23-13(2)21)16(10-14)19(6,7)8/h9-10H,11H2,1-8H3 |
Clave InChI |
AGSCDHUVCJYCSX-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C)C(C)(C)C |
SMILES canónico |
CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C)C(C)(C)C |
Sinónimos |
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
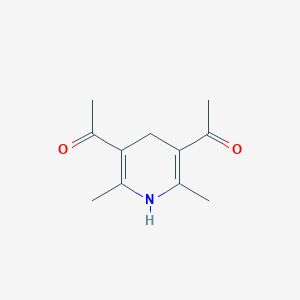
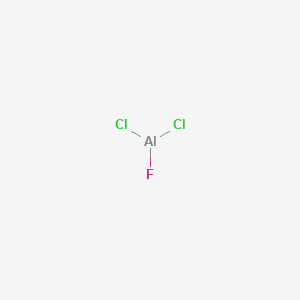

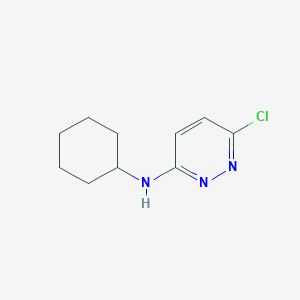
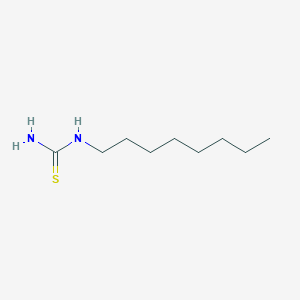
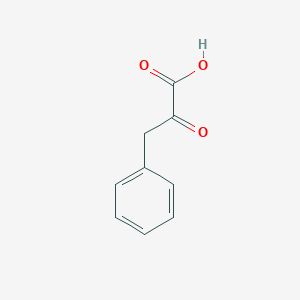
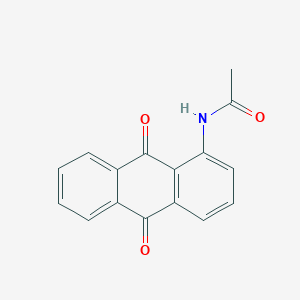
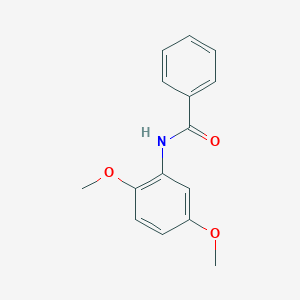
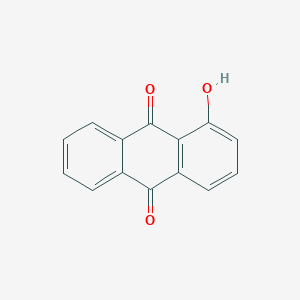
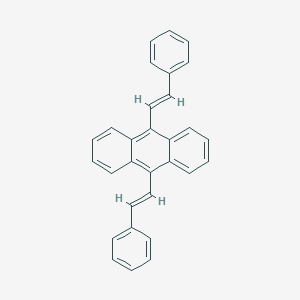
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
